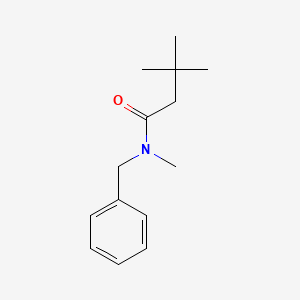
methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is a white to yellow powder that is commonly used in scientific research. Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate involves the inhibition of specific enzymes. It works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to a variety of effects, depending on the enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate depend on the specific enzyme being targeted. For example, inhibition of chymotrypsin can lead to decreased protein digestion, while inhibition of elastase can lead to decreased lung function. Additionally, methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects, making it useful in the treatment of a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways and study their effects in a controlled environment. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate. One area of interest is the development of new drugs and therapies based on its ability to inhibit specific enzymes. Additionally, researchers may continue to study its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Finally, new synthesis methods may be developed to improve the efficiency and safety of producing this compound.
Métodos De Síntesis
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of 1-(2-nitrophenyl)piperidine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate as a white to yellow powder.
Aplicaciones Científicas De Investigación
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has a wide range of scientific research applications. It has been used as a tool to study the activity of a variety of enzymes, including chymotrypsin, trypsin, and elastase. Additionally, it has been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 1-(2-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-6-8-15(9-7-10)13(17)11-4-2-3-5-12(11)16(19)20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWZYQPCCWRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-nitrophenyl)carbonyl]piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)




![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)